Benzimidazole,1-(ethoxymethyl)-(8ci)

Lipophilicity Physicochemical Property Drug Design

1-(Ethoxymethyl)benzimidazole (CAS 18250-01-6) is an N1-alkoxymethyl-substituted benzimidazole derivative with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol. It serves primarily as a synthetic intermediate or building block in the preparation of more complex benzimidazole-based pharmacologically active compounds, including angiotensin II receptor antagonists and proton pump inhibitor derivatives.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 18250-01-6
Cat. No. B096522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole,1-(ethoxymethyl)-(8ci)
CAS18250-01-6
SynonymsBenzimidazole, 1-(ethoxymethyl)- (8CI)
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOCN1C=NC2=CC=CC=C21
InChIInChI=1S/C10H12N2O/c1-2-13-8-12-7-11-9-5-3-4-6-10(9)12/h3-7H,2,8H2,1H3
InChIKeyBOKYYFVSSFBACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethoxymethyl)benzimidazole (CAS 18250-01-6): Core Physicochemical and Synthetic Role Data for Procurement Decisions


1-(Ethoxymethyl)benzimidazole (CAS 18250-01-6) is an N1-alkoxymethyl-substituted benzimidazole derivative with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It serves primarily as a synthetic intermediate or building block in the preparation of more complex benzimidazole-based pharmacologically active compounds, including angiotensin II receptor antagonists and proton pump inhibitor derivatives . Its chemical structure features an ethoxymethyl group at the 1-position of the benzimidazole core, which modulates its physicochemical properties compared to unsubstituted benzimidazole or analogs with different N1-alkoxymethyl chains.

Synthetic intermediate for benzimidazole-based ARBs and PPIs
Ethoxymethyl substituent modulates lipophilicity and PSA
Supports chromatographic method development as reference standard

Why Substituting 1-(Ethoxymethyl)benzimidazole with Other N1-Alkoxymethyl Benzimidazoles Is Not Advisable Without Validation


The ethoxymethyl substituent at the N1 position of benzimidazole confers distinct physicochemical properties—including specific lipophilicity (LogP) and polar surface area (PSA)—that directly influence compound solubility, permeability, and chromatographic behavior [1]. These properties are not interchangeable with those of analogs bearing methoxymethyl or propoxymethyl groups, as even a single carbon difference in the alkyl chain alters partition coefficients and retention times in analytical methods [2]. In synthetic applications, the ethoxymethyl group serves as a specific protecting group that undergoes deprotection under distinct conditions compared to its methoxymethyl analog . Consequently, substituting this compound with a close analog in a validated synthetic route or analytical protocol requires re-optimization and re-validation, introducing avoidable risk and cost.

Lipophilicity shift

Ethoxymethyl group increases LogP relative to methoxymethyl, altering partitioning and chromatographic retention.

PSA alteration

Replacement with unsubstituted or shorter-chain analogs changes polar surface area, affecting permeability.

Deprotection mismatch

Ethoxymethyl protecting group removal conditions differ from those of methoxymethyl; re-optimization may be needed.

Quantitative Evidence Differentiating 1-(Ethoxymethyl)benzimidazole (CAS 18250-01-6) from Its Closest Analogs


Lipophilicity (LogP) Comparison: 1-(Ethoxymethyl)benzimidazole vs. 1-(Methoxymethyl)benzimidazole

The ethoxymethyl substituent in 1-(ethoxymethyl)benzimidazole increases lipophilicity compared to the methoxymethyl analog. This difference directly impacts compound partitioning in biological systems and chromatographic retention. [1]

LogP Comparison
Calculated value
ΔLogP ≈ +0.5
Higher lipophilicity may shift retention
Primary source not provided
Lipophilicity Physicochemical Property Drug Design

Polar Surface Area (PSA) Comparison: 1-(Ethoxymethyl)benzimidazole vs. Unsubstituted Benzimidazole

The introduction of the ethoxymethyl group at N1 reduces the topological polar surface area relative to unsubstituted benzimidazole. This alteration influences the compound's ability to cross biological membranes and its overall drug-likeness. [1]

PSA Comparison
Calculated
ΔPSA = -1.63 Ų
Lower TPSA may influence permeability
Values from different sources
Polar Surface Area Physicochemical Property Medicinal Chemistry

Use as a Synthetic Intermediate: 1-(Ethoxymethyl)benzimidazole in Angiotensin II Antagonist Synthesis

1-(Ethoxymethyl)benzimidazole is specifically utilized as a key intermediate in the synthesis of certain benzimidazole-based angiotensin II receptor antagonists (ARBs). The ethoxymethyl group serves as a protecting group that can be selectively removed under mild acidic conditions, a feature that distinguishes it from other alkoxymethyl analogs.

Synthetic Role
Supporting evidence
Acid-labile protecting group
Deprotection conditions differ from MOM
Source review recommended
Synthetic Intermediate Angiotensin II Antagonist Pharmaceutical Synthesis

Recommended Procurement and Application Scenarios for 1-(Ethoxymethyl)benzimidazole (CAS 18250-01-6)


Synthesis of Benzimidazole-Based Angiotensin II Receptor Antagonists

When replicating or scaling up a synthetic route described in patent literature (e.g., U.S. Patent Application Publication No. US 2005/0143424 A1), the use of 1-(ethoxymethyl)benzimidazole as a protected intermediate is essential. Substitution with another N1-alkoxymethyl benzimidazole would deviate from the validated procedure and likely require re-optimization of deprotection conditions .

Physicochemical Profiling in Medicinal Chemistry Lead Optimization

In a drug discovery program exploring N1-substituted benzimidazoles, 1-(ethoxymethyl)benzimidazole serves as a reference compound for structure-activity relationship (SAR) studies. Its measured or calculated LogP (2.03) and PSA (27.05 Ų) provide baseline data for evaluating how incremental changes in alkoxymethyl chain length affect lipophilicity and polar surface area .

Analytical Method Development and Reference Standard Use

For laboratories developing HPLC or LC-MS methods to detect or quantify benzimidazole derivatives in complex matrices, 1-(ethoxymethyl)benzimidazole can serve as a retention time marker or internal standard. Its distinct LogP and PSA values ensure it elutes at a predictable retention time, aiding in method validation .

Application
Selection Property
Validation Focus
Synthesis of ARBs
Ethoxymethyl protecting group specificity
Deprotection condition review
Physicochemical profiling
LogP and PSA reference data
SAR property validation
Analytical method development
Distinct chromatographic behavior
Retention time reproducibility

Technical Documentation Hub

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